molecular formula C7H11N3O2 B183961 ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 21230-43-3

ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B183961
M. Wt: 169.18 g/mol
InChI Key: PVPKAOUYPAEICK-UHFFFAOYSA-N
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Patent
US05201938

Procedure details

A solution of 41.4 g (267 mmol) of ethyl 3-amino-1-methylpyrazole-4-carboxylate in a mixture of 150 mL of concentrated hydrochloric acid, 50 mL of 85 percent phosphoric acid, and 100 mL of water was prepared and cooled to about 0° C. A solution of 18.6 g (270 mmol) of sodium nitrite in 50 mL of water was added to this dropwise with cooling and stirring. After a short time the reaction mixture was added dropwise with stirring at ambient temperature to a solution of 46.5 g (484 mmol) of cupric sulfate and 60.0 g (1.03 mol) of sodium chloride in 200 mL of water. When the addition was complete, the mixture was heated to 50° C. with stirring for 1 hr. A solid formed. The mixture was extracted with methylene chloride and the extract was washed with water, dried over magnesium sulfate, and concentrated by evaporation under reduced pressure to obtain an impure solid. This was dried and recrystallized from ethanol to obtain 24.8 g of the title compound as a white solid melting at 76°-77° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cupric sulfate
Quantity
46.5 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]([CH3:12])[N:3]=1.P(=O)(O)(O)O.N([O-])=O.[Na+].[Cl-:22].[Na+]>Cl.O>[Cl:22][C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]([CH3:12])[N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
NC1=NN(C=C1C(=O)OCC)C
Name
Quantity
50 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
cupric sulfate
Quantity
46.5 g
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
After a short time the reaction mixture was added dropwise
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50° C.
STIRRING
Type
STIRRING
Details
with stirring for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A solid formed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an impure solid
CUSTOM
Type
CUSTOM
Details
This was dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN(C=C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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